molecular formula C14H21NO2 B123990 Ethyl 2-(diethylamino)-2-phenylacetate CAS No. 6797-70-2

Ethyl 2-(diethylamino)-2-phenylacetate

Cat. No.: B123990
CAS No.: 6797-70-2
M. Wt: 235.32 g/mol
InChI Key: RLGHMSKPCSEMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(diethylamino)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenylacetate moiety, which is further substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diethylamino)-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-(diethylamino)-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of 2-(diethylamino)-2-phenylacetic acid with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is also performed under reflux conditions to achieve high yields of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality product output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethylamino)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid, 2-(diethylamino)-2-phenylacetic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester can yield the corresponding alcohol, 2-(diethylamino)-2-phenylethanol, using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can lead to the formation of the corresponding amide, 2-(diethylamino)-2-phenylacetamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: 2-(diethylamino)-2-phenylacetic acid.

    Reduction: 2-(diethylamino)-2-phenylethanol.

    Substitution: 2-(diethylamino)-2-phenylacetamide.

Scientific Research Applications

Ethyl 2-(diethylamino)-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(diethylamino)-2-phenylacetate involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(diethylamino)-2-phenylacetate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(dimethylamino)-2-phenylacetate: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Ethyl 2-(diethylamino)-2-(4-methylphenyl)acetate: Similar structure but with a methyl-substituted phenyl group.

These compounds share similar chemical properties but may differ in their reactivity, solubility, and biological activity, highlighting the uniqueness of this compound in specific applications.

Properties

IUPAC Name

ethyl 2-(diethylamino)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHMSKPCSEMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395952
Record name AC1MWQQI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6797-70-2
Record name AC1MWQQI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(diethylamino)-2-phenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(diethylamino)-2-phenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(diethylamino)-2-phenylacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(diethylamino)-2-phenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(diethylamino)-2-phenylacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(diethylamino)-2-phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.